molecular formula C16H10FN3 B5540886 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline

1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5540886
M. Wt: 263.27 g/mol
InChI Key: PEEMALHNFXTACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoline derivatives could be related to their binding affinity towards certain receptors. For instance, some derivatives have been found to exhibit promising antiviral activity, possibly due to their binding to the A2B receptor . Molecular docking studies have been performed to investigate the binding modes of the proposed compounds .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-a]quinoline derivatives would depend on their specific chemical structure and biological activity. Some of the synthesized compounds have been subjected to cytotoxicity screening .

Future Directions

The future directions in the research of [1,2,4]triazolo[4,3-a]quinoline derivatives could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . Further studies could also focus on the exploration of their potential as antiviral and antimicrobial agents .

Preparation Methods

The synthesis of 1-(2-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzylamine with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Properties

IUPAC Name

1-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3/c17-13-7-3-2-6-12(13)16-19-18-15-10-9-11-5-1-4-8-14(11)20(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEMALHNFXTACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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